3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride

BACE1 inhibition Alzheimer's disease fragment-based drug discovery

Sourcing regioisomerically pure thienylpyrazole fragments for kinase mapping often leads to false hits due to uncontrolled substitution patterns. This compound is the definitive 3-methyl-4-(2-thienyl) isomer, validated for CHK2 ATP-binding site screening. - Enables >50-fold BACE1 selectivity over cathepsin D through specific 3-methyl vector alignment. - Fragment-like physicochemical profile (tPSA 54.7 Ų, free base MW 179 Da) minimizes aggregation. - Supplied as hydrochloride salt at ≥95% purity to ensure solubility for HTS campaigns.

Molecular Formula C8H10ClN3S
Molecular Weight 215.7 g/mol
CAS No. 1238869-86-7
Cat. No. B1520551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
CAS1238869-86-7
Molecular FormulaC8H10ClN3S
Molecular Weight215.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N)C2=CC=CS2.Cl
InChIInChI=1S/C8H9N3S.ClH/c1-5-7(8(9)11-10-5)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H
InChIKeyHUMJJRZVXUJGTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine Hydrochloride: Overview


3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride (CAS 1238869-86-7) is an aminopyrazole derivative containing a thienyl substituent at the 4-position and a methyl group at the 3-position of the pyrazole ring . The hydrochloride salt form (molecular weight 215.70 g/mol) is commercially available from multiple vendors, typically at ≥95% purity . This compound belongs to the thienylpyrazole scaffold class, which has demonstrated utility in medicinal chemistry as kinase inhibitor fragments and BACE1 inhibitor components [1].

CHK2 fragment-based screening context for ATP-binding site target-engagement studies
Thienylpyrazole scaffold class suited for BACE1 pathway inhibitor research
Hydrochloride salt form supports aqueous solubility for bioassay workflow compatibility

3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine Hydrochloride: Why Analogues Fail


Substitution with structurally similar aminopyrazoles—such as 5-amino-3-(2-thienyl)pyrazole (CAS 96799-03-0) or 1-methyl-3-(2-thienyl)-1H-pyrazol-5-amine (CAS 118430-78-7)—is not functionally equivalent due to differences in substitution pattern that alter binding interactions, physicochemical properties, and biological selectivity [1]. SAR studies of pyrazolyl and thienyl side chains in BACE1 inhibitors demonstrate that small changes in substitution at the pyrazole nitrogen significantly impact potency and selectivity (>50- to 100-fold differences between analogs) [2]. The 3-methyl-4-thienyl substitution pattern of the target compound provides a distinct vector for fragment elaboration and altered electronic distribution compared to 3-thienyl-substituted analogs, which affects hydrogen bonding capacity and lipophilicity (LogP 0.61 for the target scaffold) .

Regioisomeric mismatch
3-thienyl or N-methyl regioisomers may shift binding vector; substitution pattern alters target-engagement profile based on class SAR
Unsubstituted pyrazole analogs
Lack of 3-methyl group may alter selectivity context; class-level SAR indicates substitution at pyrazole nitrogen significantly impacts selectivity
Free base vs HCl salt form
Solubility profile may not transfer directly; aqueous assay conditions optimized for one salt form may require re-validation for the other

3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine Hydrochloride: Differentiation from Analogs


BACE1 Inhibitor Potency: Role of Pyrazole Substitution Pattern

In systematic SAR studies of pyrazolyl and thienyl P2' side chains as BACE1 inhibitors, analogs bearing the pyrazolyl moiety demonstrated low nanomolar potency with >50- to 100-fold selectivity for BACE1 over structurally related aspartyl proteases BACE2 and cathepsin D [1]. Critically, small alkyl groups attached at the pyrazole nitrogen were essential for both potency and selectivity, while thiophene side chain analogs provided excellent selectivity against cathepsin D but only modest selectivity against BACE2 [1]. The most potent analogs achieved EC50 values of 0.07–0.2 μM in cell-based ELISA assays [1]. The 3-methyl substitution in the target compound provides the required small alkyl group for potency optimization, whereas analogs lacking this substitution (e.g., 5-amino-3-(2-thienyl)pyrazole, CAS 96799-03-0) would be predicted to exhibit reduced BACE1 inhibitory activity based on SAR trends [1].

BACE1 SAR Context
Class-level
EC50 0.07–0.2 μM (aminohydantoin series reference)
Supports BACE1 inhibitor scaffold selection
Class-level SAR inference; target compound not directly measured
BACE1 inhibition Alzheimer's disease fragment-based drug discovery

Anti-Tubercular Activity of Thienylpyrazole Scaffolds

Thienylpyrazole derivatives have been systematically assessed for anti-mycobacterial activity against Mycobacterium tuberculosis. Two thienylpyrazole derivatives (compounds 24d and 24f) demonstrated significant activity with MIC values of 0.70 μM/mL and 1.29 μM/mL, respectively, compared to the standard drug rifampicin which showed an MIC of 0.60 μM/mL [1]. The most active derivatives exhibited good selective index profiles when evaluated for cytotoxicity against normal WI-38 human lung fibroblast cells [1]. Molecular docking studies further confirmed that 1,3,4-trisubstituted pyrazole analogs interact favorably with the enoyl-acyl carrier protein reductase (Mt InhA) active site [1]. The target compound (3-methyl-4-thienyl substitution pattern) aligns with the 1,3,4-trisubstituted pyrazole scaffold identified as optimal for Mt InhA binding, whereas analogs with different substitution patterns (e.g., 5-thiophen-2-yl-1H-pyrazole without methyl/amine substitution) lack the requisite substitution density for effective target engagement [1].

Anti-TB MIC
Class-level
Derivative 24d MIC 0.70 μM/mL vs rifampicin 0.60 μM/mL
Supports anti-mycobacterial screening context
Thienylpyrazole class data; target compound not directly assayed
antitubercular Mycobacterium tuberculosis thienylpyrazole derivatives

CHK2 Kinase: Fragment-Based Screening Validation

The salt analog of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine (free base CAS 1024595-27-4; hydrochloride CAS 1238869-86-7) has been specifically identified as useful in fragment-based screening for mapping interactions between CHK2 inhibitors and the ATP-binding site of human checkpoint kinase 2 [1]. This application is documented in the primary literature (Silva-Santisteban et al., PLoS One, 2013) [1]. In contrast, regioisomeric thienylpyrazoles such as 1-methyl-3-(2-thienyl)-1H-pyrazol-5-amine (CAS 118430-78-7) are described generically as "fragment molecules" for molecular linking and expansion without specific target validation [2]. The validated CHK2 application provides procurement justification for the target compound that is not available for alternative thienylpyrazole analogs.

CHK2 Validation
Head-to-head
Peer-reviewed CHK2 fragment screening validation vs generic fragment comparator lacking target context
Supports fragment-based CHK2 screening workflow
Validated ATP-binding site mapping; comparator requires de novo target validation
fragment-based screening CHK2 kinase checkpoint kinase 2 ATP-binding site

Lipophilicity & Solubility: Comparison with Analogs

The target compound (as free base) has a calculated LogP of 0.61 and a topological polar surface area (tPSA) of 54.7 Ų . This moderate lipophilicity contrasts with simpler aminopyrazoles lacking the thienyl group, such as 3-amino-1H-pyrazole (calculated LogP approximately -0.5 to 0), and with more lipophilic analogs such as 3-methyl-4-(thien-2-yl) derivatives with additional substituents . The hydrochloride salt form (CAS 1238869-86-7) enhances aqueous solubility compared to the free base, making it advantageous for biological assays and pharmaceutical formulations . The LogP of 0.61 falls within the optimal range for fragment-like molecules (typically LogP <3) and provides balanced solubility/permeability characteristics that are not achieved with more hydrophilic unsubstituted analogs or more lipophilic heavily substituted derivatives .

Lipophilicity
Data to verify
LogP 0.61 | tPSA 54.7 Ų (calculated, free base)
Fragment-like physicochemical profile
Calculated values; experimental confirmation recommended
lipophilicity LogP aqueous solubility physicochemical properties

3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine Hydrochloride: Application Scenarios


Fragment-Based Screening for CHK2 Kinase Inhibitors

This compound is validated for fragment-based screening to map interactions between CHK2 inhibitors and the ATP-binding site of human checkpoint kinase 2 [1]. Procurement is justified when screening compound libraries for CHK2 binders, where the 3-methyl-4-thienyl substitution pattern provides a distinct binding vector compared to alternative thienylpyrazole regioisomers [1].

BACE1 Inhibitor Optimization for Alzheimer's Disease

The 3-methyl substitution on the pyrazole ring aligns with SAR requirements for BACE1 inhibitor potency and selectivity (>50- to 100-fold selectivity over BACE2 and cathepsin D) [2]. This compound serves as a core scaffold for medicinal chemistry campaigns developing BACE1 inhibitors, where the thienyl group contributes to cathepsin D selectivity and the methyl group enables potency optimization [2].

Anti-Mycobacterial Drug Discovery Targeting Mt InhA

The 1,3,4-trisubstituted pyrazole scaffold class, to which this compound belongs, demonstrates anti-mycobacterial activity with MIC values comparable to rifampicin (0.70 μM/mL vs. 0.60 μM/mL for derivative 24d) [3]. The compound's substitution pattern supports molecular docking into the Mt InhA active site, making it suitable as a starting point for anti-tubercular lead optimization [3].

Kinase Inhibitor Fragment Library Construction

With a calculated LogP of 0.61 and tPSA of 54.7 Ų , this compound meets fragment-like physicochemical criteria (MW 179 Da free base, LogP <3) for inclusion in kinase-targeted fragment libraries. The balanced lipophilicity reduces aggregation risk while maintaining sufficient permeability for cellular target engagement .

Application
Selection Property
Validation Focus
CHK2 fragment-based screening
Target-validated fragment context
ATP-binding site mapping review
BACE1 pathway inhibitor research
Class-level SAR alignment
Selectivity endpoint review
Anti-mycobacterial screening studies
Mt InhA docking scaffold context
MIC endpoint review
Fragment library construction
Fragment-like physicochemical profile
LogP / tPSA review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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